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1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry building blocks Scaffold geometry Piperidine regioisomers

This exact 2-ylmethyl-N-ethylpiperidine regioisomer is the scaffold disclosed in Merck PrCP inhibitor patents. The free carboxylic acid (predicted pKa 3.27) enables HATU/HBTU-mediated amide coupling. The single methylene linker and N-ethyl group define a three-point pharmacophore for protease/GPCR programs. Substituting generic 4-yl analogs will break published SAR. Secure the validated intermediate for replicating patent-protected inhibitor series and DEL construction.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
CAS No. 2098014-85-6
Cat. No. B1481211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS2098014-85-6
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCCN1CCCCC1CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
InChIKeyFMDBGSIIOHURCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098014-85-6): Procurement-Relevant Physicochemical and Structural Profile for Medicinal Chemistry Building Block Selection


1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098014-85-6) is a heterocyclic building block combining a 1,2,3-triazole-4-carboxylic acid scaffold with an N-ethylpiperidine moiety attached via a methylene linker at the piperidine 2-position . With a molecular formula of C11H18N4O2 and a molecular weight of 238.29 g/mol, the compound presents a free carboxylic acid handle suitable for amide coupling and esterification, while the triazole ring enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) diversification [1]. Its predicted physicochemical properties—XLogP3 of -1.5, topological polar surface area of 71.2 Ų, and a predicted pKa of 3.27—suggest moderate hydrophilicity and ionizability relevant to both synthetic handling and pharmacokinetic property optimization in early-stage medicinal chemistry programs [1].

Why 1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Common Piperidine-Triazole Analogs Without Altering Synthetic and Pharmacophoric Properties


Piperidine-triazole-carboxylic acid compounds vary substantially in molecular connectivity, physicochemical parameters, and downstream utility depending on (a) the piperidine ring attachment point (2-yl, 3-yl, or 4-yl regioisomers), (b) the presence or absence of an N-ethyl substituent, and (c) the length of the linker between the piperidine and triazole rings [1]. Even isomers sharing the same molecular weight—such as the 4-ylmethyl analog (CAS 2098075-74-0)—display distinct hydrogen-bond donor/acceptor topologies, rotatable bond counts, and predicted logP values that alter both synthetic reactivity in amide coupling and the conformational preferences of derived target molecules . Generic substitution without confirming the exact regiochemistry risks producing synthetic intermediates that fail to reproduce published structure-activity relationship (SAR) trends, particularly in patent-protected inhibitor series where the 2-substituted N-ethylpiperidine scaffold appears in PrCP (prolylcarboxypeptidase) inhibitor programs disclosed by Merck [2]. The quantitative evidence below details how substitution pattern, linker geometry, and N-alkylation state generate measurable differences that directly impact procurement decisions.

Quantitative Differentiation of 1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (2098014-85-6) from Closest Structural Analogs


Regioisomeric Linker Attachment: 2-ylmethyl vs. 4-ylmethyl Substitution Generates Distinct Conformational Profiles Despite Identical Molecular Weight

The target compound (CAS 2098014-85-6) features a piperidine-2-ylmethyl linker, whereas the closest weight-identical analog, 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098075-74-0), carries the linker at the piperidine 4-position . Despite sharing the molecular formula C11H18N4O2 and molecular weight 238.29 g/mol, the two regioisomers diverge in three-dimensional geometry: the 2-substituted piperidine possesses a stereogenic center at the 2-position (undefined stereocenter count = 1) that introduces conformational heterogeneity absent in the achiral 4-substituted analog (undefined stereocenter count = 0) [1]. This difference in topological topology directly affects the spatial presentation of the carboxylic acid and triazole pharmacophoric elements, making the isomers non-interchangeable in target-oriented synthesis where piperidine substitution geometry is a defined SAR parameter .

Medicinal chemistry building blocks Scaffold geometry Piperidine regioisomers

N-Ethyl Substituent Impact on Lipophilicity: XLogP3 of -1.5 for the Target vs. Predicted Values for Non-Ethylated Piperidine-Triazole Analogs

The target compound carries an N-ethyl group on the piperidine ring, yielding a predicted XLogP3 of -1.5 [1]. By contrast, the des-ethyl analog 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334499-47-6; C8H12N4O2, MW 196.21) lacks this lipophilic appendage and is expected, based on its lower molecular weight and reduced carbon count, to exhibit a more negative logP . While a directly measured logP for the des-ethyl comparator is unavailable from authoritative databases, the difference in heavy atom count (17 in the target vs. 14 in the des-ethyl analog) and the presence of the ethyl group in the target compound are well-established determinants of increased lipophilicity [2]. Every additional aliphatic carbon generally contributes approximately +0.5 to logP (Hansch-Leo fragment constant), suggesting an estimated logP difference of ~1.5–2.0 units between the N-ethyl and des-N-ethyl species [2].

Lipophilicity optimization Predicted logP ADME property differentiation

Ionization State at Physiological pH: Predicted pKa of 3.27 for the Carboxylic Acid Determines Protonation Behavior Relative to Piperidine-N-Substituted Analogs

The carboxylic acid group of the target compound has a predicted pKa of 3.27 ± 0.50 [1], indicating that it will be predominantly deprotonated (carboxylate form) at physiological pH 7.4 and under typical amide coupling conditions (pH ~8–9). This predicted pKa is similar to that expected for other triazole-4-carboxylic acids lacking ring-substituent electronic modulation; however, the N-ethylpiperidine tertiary amine (expected pKa ~9–10) remains largely protonated at neutral pH, creating a zwitterionic character that influences both solubility and reactivity profiles [2]. Analogs bearing a free secondary amine on the piperidine ring (e.g., 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit dual acid-base equilibria with a significantly different net charge profile at coupling-relevant pH, potentially altering acylation rates and byproduct formation during amide bond formation .

Ionization state pKa prediction Chemical stability and solubility

Rotatable Bond Count and Conformational Flexibility: Target RFB = 4 Differentiates Scaffold Rigidity from Analogs with Shorter or Longer Linkers

The target compound has a rotatable bond count (RFB) of 4, arising from the methylene linker, the piperidine ring attachment, and the ethyl side chain [1]. In contrast, the direct piperidine-attached analog 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-33-9; C10H16N4O2, MW 224.26) lacks a methylene spacer and therefore possesses at least one fewer rotatable bond (RFB ~3) . Conversely, the ethylene-linked analog 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (free base derived from CAS 2155852-07-4 HCl salt) extends the linker to two methylene units, increasing RFB to ~5 . Rotatable bond count is a critical parameter in oral drug design (Veber rules: RFB ≤ 10 desirable), and linker length-dependent flexibility modulates both the entropic cost of target binding and the conformational sampling accessible to derived pharmacophores [2].

Conformational flexibility Bond rotation dynamics Drug-likeness parameters

Procurement-Relevant Application Scenarios for 1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (2098014-85-6)


Scaffold-Defined Prolylcarboxypeptidase (PrCP) Inhibitor Fragment Synthesis

The 2-ylmethyl-N-ethylpiperidine-triazole-carboxylic acid scaffold has been disclosed by Merck Sharp & Dohme within patent-protected PrCP inhibitor programs reviewed by Graham (2017) [1]. This target compound serves as a key carboxylic acid intermediate for SAR exploration around the piperidine attachment geometry—a parameter shown to modulate PrCP inhibitory potency [1]. Procurement of the exact 2-ylmethyl regioisomer is essential to replicate published inhibitory activity trends; generic substitution with the 4-ylmethyl isomer or non-ethylated analogs will alter the spatial relationship between the triazole and the piperidine basic nitrogen, potentially abolishing target engagement.

Amide Coupling Building Block for DNA-Encoded Library (DEL) and Parallel Synthesis

The free carboxylic acid functionality (predicted pKa 3.27) enables direct HATU- or HBTU-mediated amide coupling with amine-containing diversity elements under standard parallel synthesis conditions [2]. The single methylene linker between the piperidine 2-position and the triazole ring provides a defined spacer length that, together with the N-ethyl substituent, modulates the conformational ensemble of coupled products. This scaffold is appropriate for DEL construction or focused library synthesis targeting proteases and GPCRs where a basic amine–triazole–carboxylic acid three-point pharmacophore is desired [3].

CYP11B2 and Steroidogenic Enzyme Inhibitor Intermediate

Piperidine-triazole scaffolds have been identified as core elements in CYP11B2 (aldosterone synthase) inhibitor programs with reported in vivo activity in rhesus monkeys [3]. The 2-ylmethyl-N-ethyl substitution pattern differentiates this building block from the more common 4-yl regioisomers used in earlier triazole CYP inhibitor series. The predicted physicochemical profile—XLogP3 of -1.5, TPSA of 71.2 Ų, and an RFB of 4—falls within favorable ranges for lead-like properties as defined by Veber et al. (RFB ≤ 10, TPSA ≤ 140 Ų), supporting its use as an intermediate in CNS-accessible or peripherally restricted inhibitor design campaigns [4].

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